Acide 2-amino-4-hexénoïque

Vue d'ensemble

Description

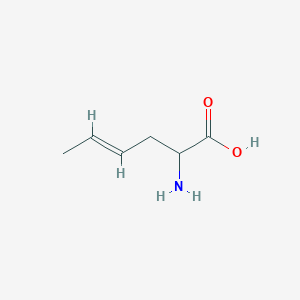

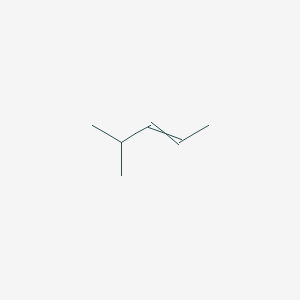

“2-Amino-4-hexenoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular formula of “2-Amino-4-hexenoic acid” is C6H11NO2 . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Chemical Reactions Analysis

Amino acids, including “2-Amino-4-hexenoic acid”, can undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water .

Applications De Recherche Scientifique

Antibiotique antimetabolite

L'acide 2-amino-4-méthyl-5-hexénoïque, un composé similaire à l'acide 2-amino-4-hexénoïque, a été identifié comme un antibiotique antimetabolite naturel . Les antibiotiques antimetabolites sont des substances qui interfèrent avec les processus métaboliques normaux au sein des cellules, souvent en imitant la structure des molécules essentielles. Cela peut inhiber la croissance des bactéries, ce qui rend ces composés potentiellement utiles dans le traitement des infections bactériennes.

Recherche biochimique

Le composé a été utilisé dans la recherche biochimique, en particulier dans les études impliquant les acides aminés . Par exemple, il a été utilisé dans la synthèse d'autres molécules complexes .

Études fongiques

L'this compound et les composés apparentés ont été trouvés dans certains types de champignons, tels qu'Amanita gymnopus . Ces composés pourraient potentiellement être utilisés dans des études portant sur la biochimie et l'écologie de ces champignons.

Études sur les chloroacides aminés

Un acide aminé non protéique contenant du chlore, similaire à l'this compound, a été découvert dans les carpophores d'Amanita gymnopus . Cette découverte pourrait potentiellement conduire à des études plus approfondies sur le rôle et l'impact des chloroacides aminés dans divers systèmes biologiques.

Safety and Hazards

The safety data sheet for a similar compound, “4-Hexenoic acid”, indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-hexenoic acid is the caseinolytic protein ClpC1 . This protein plays a crucial role in the regulation of protein homeostasis in cells .

Mode of Action

2-Amino-4-hexenoic acid interacts with its target, ClpC1, and increases the activities of ClpC1 ATPase and the associated ClpC1/P1/P2 protease complex . This interaction leads to cell death by uncontrolled protein degradation .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4-hexenoic acid are primarily related to protein homeostasis . The compound’s interaction with ClpC1 disrupts the normal function of this protein, leading to uncontrolled protein degradation and ultimately cell death .

Pharmacokinetics

It’s known that the compound is a small molecule, which typically suggests good bioavailability .

Result of Action

The primary result of 2-Amino-4-hexenoic acid’s action is the induction of cell death through uncontrolled protein degradation . This occurs as a result of the compound’s interaction with ClpC1, disrupting the normal function of this protein .

Propriétés

IUPAC Name |

(E)-2-aminohex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOBBDXDRHKTJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28024-56-8 | |

| Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which 2-amino-4-hexenoic acid exerts its biological effects?

A1: 2-Amino-4-hexenoic acid acts as an analogue of methionine, a naturally occurring amino acid essential for protein synthesis. Research suggests that its biological activity primarily stems from its interaction with methionyl tRNA synthetase (MetRS) []. This enzyme is responsible for attaching methionine to its specific transfer RNA (tRNA), a crucial step in protein synthesis. 2-amino-4-hexenoic acid exhibits high affinity for MetRS, effectively competing with methionine and becoming incorporated into proteins instead []. This substitution can disrupt protein structure and function, ultimately leading to the observed biological effects.

Q2: Can 2-amino-4-hexenoic acid be utilized in protein engineering applications?

A2: Yes, research demonstrates the successful incorporation of 2-amino-4-hexenoic acid into proteins in vivo []. Studies using E.coli as a model system show that it can substitute methionine with high efficiency, reaching nearly 85% replacement []. This capability opens up avenues for incorporating this unnatural amino acid into proteins, potentially introducing novel functionalities or serving as a tool for studying protein structure-function relationships.

Q3: Is there evidence of 2-amino-4-hexenoic acid being produced naturally?

A3: Interestingly, 2-amino-4-hexenoic acid is not merely a synthetic analogue. Research has identified it as a constituent of naturally occurring compounds called ilamycins [, ]. These molecules exhibit potent anti-tuberculosis activity, highlighting the potential of this unusual amino acid as a scaffold for developing new therapeutics. Understanding its biosynthetic pathway in ilamycin-producing organisms could provide valuable insights for future drug discovery efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)